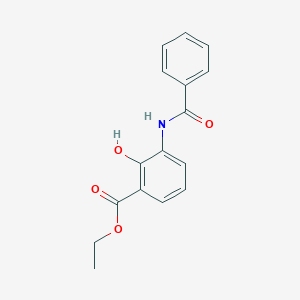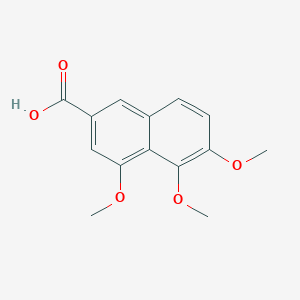
2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- is an organic compound with the molecular formula C14H14O5 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at the 4, 5, and 6 positions and a carboxylic acid group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methoxylation: The naphthalene undergoes methoxylation to introduce methoxy groups at the 4, 5, and 6 positions. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Carboxylation: The methoxylated naphthalene is then subjected to carboxylation to introduce the carboxylic acid group at the 2 position. This can be done using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methoxylation: Large-scale methoxylation of naphthalene using industrial reactors.
Efficient Carboxylation: Carboxylation using high-pressure carbon dioxide and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
4,5,6-Trimethoxy-1-naphthoic acid: Similar structure but with the carboxylic acid group at a different position.
2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-: Another derivative with methoxy groups at different positions.
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,6-trimethoxy- is unique due to the specific positioning of its methoxy groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.
属性
分子式 |
C14H14O5 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
4,5,6-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-10-5-4-8-6-9(14(15)16)7-11(18-2)12(8)13(10)19-3/h4-7H,1-3H3,(H,15,16) |
InChI 键 |
RZIAOBLRCIAMKO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C(C=C2C=C1)C(=O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)

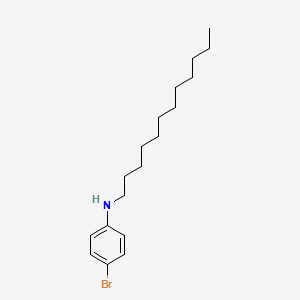
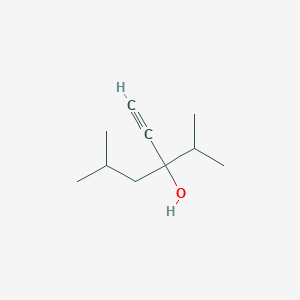
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)
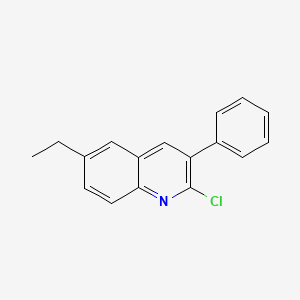
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)
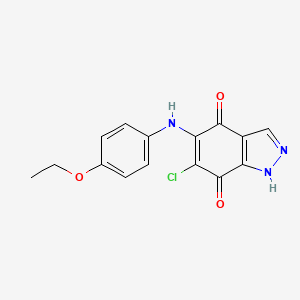
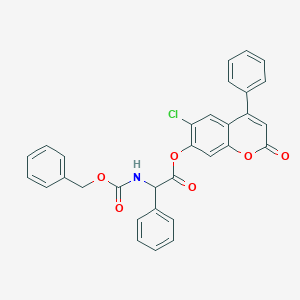
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
